2-Bromo-1,1,4,4,4-pentafluorobut-1-ene
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Overview
Description
2-Bromo-1,1,4,4,4-pentafluorobut-1-ene is an organofluorine compound with the molecular formula C4H2BrF5 It is characterized by the presence of a bromine atom and five fluorine atoms attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1,4,4,4-pentafluorobut-1-ene typically involves the bromination of 1,1,4,4,4-pentafluorobut-1-ene. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position on the butene backbone. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,1,4,4,4-pentafluorobut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Hydroxide ions, alkoxide ions, and amines.
Electrophiles: Hydrogen halides (e.g., HCl, HBr), halogens (e.g., Cl2, Br2).
Solvents: Dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with hydroxide ions can yield 1,1,4,4,4-pentafluorobut-1-ol, while addition reactions with hydrogen halides can produce 2-halo-1,1,4,4,4-pentafluorobutane .
Scientific Research Applications
2-Bromo-1,1,4,4,4-pentafluorobut-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-1,1,4,4,4-pentafluorobut-1-ene involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in halogen bonding and other non-covalent interactions, influencing the reactivity and selectivity of the compound in different chemical environments . The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,4,4,4-pentafluorobut-1-ene: Similar structure but with different substitution patterns on the butene backbone.
1,1,4,4,4-Pentafluorobut-1-ene: Lacks the bromine atom, leading to different reactivity and applications.
2-Bromo-1,1,1,4,4,4-hexafluorobutane: Contains an additional fluorine atom, resulting in distinct chemical properties.
Uniqueness
2-Bromo-1,1,4,4,4-pentafluorobut-1-ene is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C4H2BrF5 |
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Molecular Weight |
224.95 g/mol |
IUPAC Name |
2-bromo-1,1,4,4,4-pentafluorobut-1-ene |
InChI |
InChI=1S/C4H2BrF5/c5-2(3(6)7)1-4(8,9)10/h1H2 |
InChI Key |
INNLPBSHDPYNIN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=C(F)F)Br)C(F)(F)F |
Origin of Product |
United States |
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